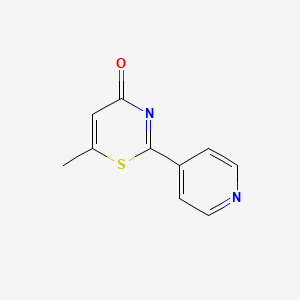
4-(Pent-4-EN-1-YL)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H16O2 It is a derivative of cyclohexane-1,3-dione, where a pent-4-en-1-yl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with pent-4-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexane derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-en-1-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of substituted cyclohexane-1,3-dione derivatives.
Applications De Recherche Scientifique
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The exact mechanism of action of 4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is not fully understood. it is believed to act as an inhibitor of certain enzymes or receptors. For example, it may inhibit the epidermal growth factor receptor (EGFR), preventing ligands from binding and thereby inhibiting cellular proliferation
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione: Similar structure but with an alkyne group instead of an alkene group.
Cyclohexane-1,3-dione: The parent compound without the pent-4-en-1-yl group.
Cyclohexane-1,3,5-trione: A triketone derivative with different reactivity and applications.
Uniqueness
4-(Pent-4-en-1-yl)cyclohexane-1,3-dione is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical and physical properties. This group can participate in additional chemical reactions, such as polymerization, and can influence the compound’s biological activity.
Propriétés
Numéro CAS |
88046-49-5 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-pent-4-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h2,9H,1,3-8H2 |
Clé InChI |
PLUDDJVRVQGVPK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1CCC(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


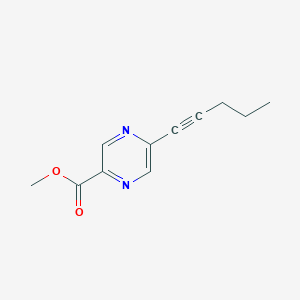
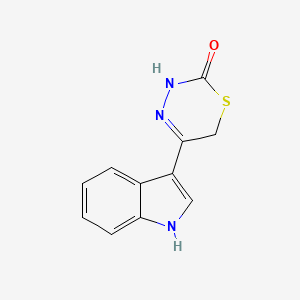
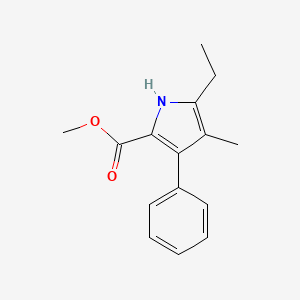
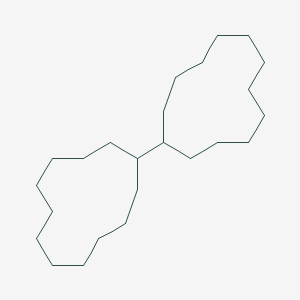
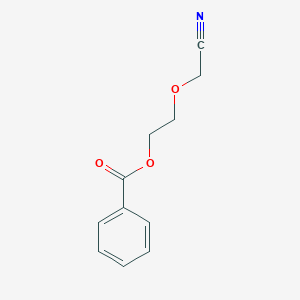
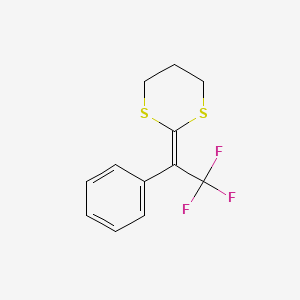


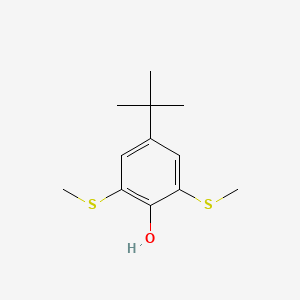
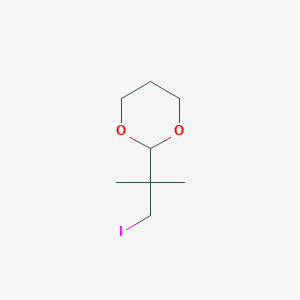
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
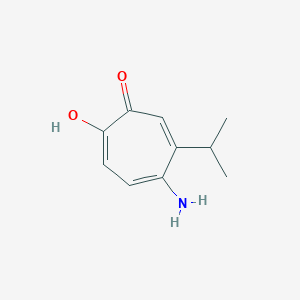
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
